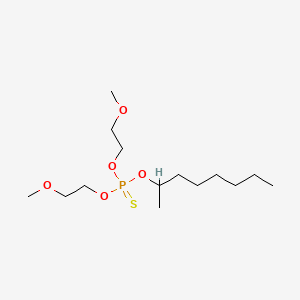![molecular formula C10H18O2 B14454993 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane CAS No. 73208-58-9](/img/structure/B14454993.png)
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single spiro carbon atom. This compound is part of the spiroketal family, which is known for its interesting chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure. One common method includes the reaction of this compound with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The spiroketal can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,7-Dimethyl-1,6-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiroketal with a similar structure but different ring sizes.
2,6-Dichlorospiro[3.3]heptane: A spiro compound with chlorine substituents and a different ring system.
Uniqueness
2,7-Dimethyl-1,6-dioxaspiro[4.5]decane is unique due to its specific ring size and methyl substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in biological systems and makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73208-58-9 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2,9-dimethyl-1,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-6-10(11-8)7-5-9(2)12-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
NJOLKFFMJYRJEM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(O1)CCC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
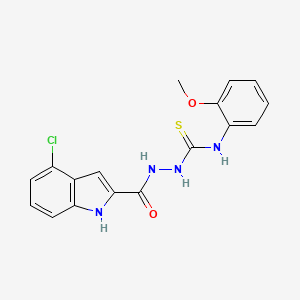
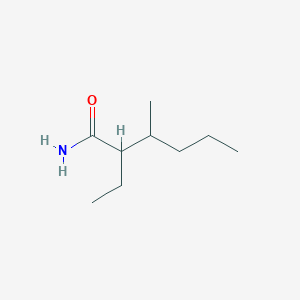
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
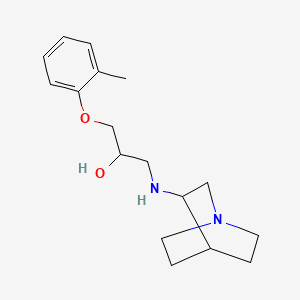
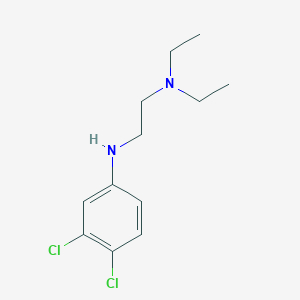
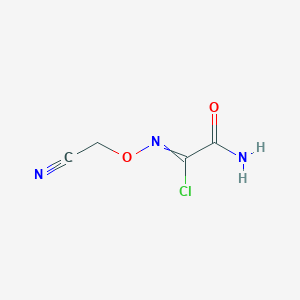

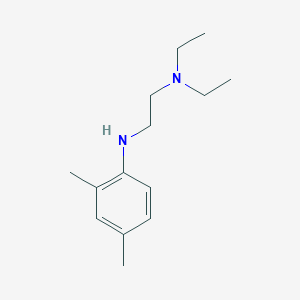
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
